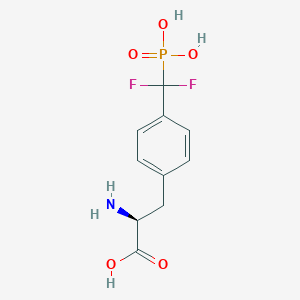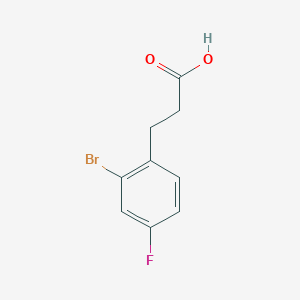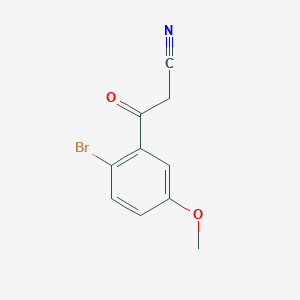
2-Methyl-5-(pyridin-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to possess a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Methyl-5-(pyridin-4-yl)pyrimidine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes or proteins. For example, it has been suggested that this compound inhibits the replication of viruses by targeting the viral DNA polymerase. Similarly, it has been proposed that 2-Methyl-5-(pyridin-4-yl)pyrimidine inhibits the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-Methyl-5-(pyridin-4-yl)pyrimidine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA polymerase, RNA polymerase, and reverse transcriptase. Additionally, it has been shown to induce the production of reactive oxygen species (ROS) and activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These effects contribute to the biological activity of this compound.
実験室実験の利点と制限
One of the major advantages of using 2-Methyl-5-(pyridin-4-yl)pyrimidine in lab experiments is its broad-spectrum activity against viruses and bacteria. This compound can be used as a starting point for the development of new antiviral and antibacterial agents. Additionally, it has shown promising results in anticancer studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its derivatives.
将来の方向性
There are several future directions for the research of 2-Methyl-5-(pyridin-4-yl)pyrimidine. One of the areas of interest is the development of new antiviral agents based on this compound. Additionally, this compound can be modified to enhance its anticancer activity and reduce its toxicity. Another area of future research is the investigation of the mechanism of action of this compound and its derivatives. This will provide insights into the biological activity of this compound and facilitate the development of new therapeutic agents.
Conclusion:
2-Methyl-5-(pyridin-4-yl)pyrimidine is a promising compound with potential therapeutic applications. Its broad-spectrum activity against viruses and bacteria, as well as its anticancer properties, make it a valuable starting point for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and its derivatives and to determine their toxicity profiles.
合成法
The synthesis of 2-Methyl-5-(pyridin-4-yl)pyrimidine can be achieved through several methods. One of the most common methods is the reaction of 4-cyanopyridine with 2-amino-5-methylpyridine in the presence of a suitable catalyst. Another method involves the reaction of 4-chloropyridine with 2-amino-5-methylpyridine followed by cyclization. The yield of this compound is generally high, and the purity can be achieved through recrystallization.
科学的研究の応用
2-Methyl-5-(pyridin-4-yl)pyrimidine has shown promising results in several scientific research studies. This compound has been found to possess antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. It also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has demonstrated anticancer activity against several cancer cell lines, including breast, lung, and colon cancer.
特性
CAS番号 |
193885-93-7 |
|---|---|
製品名 |
2-Methyl-5-(pyridin-4-yl)pyrimidine |
分子式 |
C10H9N3 |
分子量 |
171.2 g/mol |
IUPAC名 |
2-methyl-5-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C10H9N3/c1-8-12-6-10(7-13-8)9-2-4-11-5-3-9/h2-7H,1H3 |
InChIキー |
OVSDQXNFPJEJNU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=NC=C2 |
正規SMILES |
CC1=NC=C(C=N1)C2=CC=NC=C2 |
同義語 |
Pyrimidine, 2-methyl-5-(4-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)





![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)




